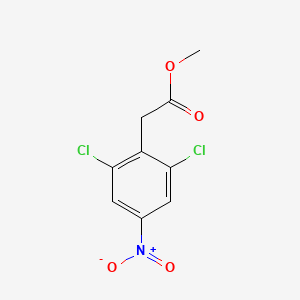

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, substitution, and condensation reactions. For instance, the synthesis of 2-cyano-2-(3'-chloro-2'-nitrophenyl)methyl acetate from 2,6-dichloro benzenamine through these steps was studied, and the mechanism of the Sandmeyer reaction was elucidated using X-ray diffraction . Although this does not directly describe the synthesis of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate, it suggests that similar synthetic routes could be applicable.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds. For example, the structure of an unexpected product, (2,4-dichloro-5-nitrophenyl)methylene diacetate, was determined using single-crystal X-ray analysis, revealing a slight disorientation of the phenyl ring . This technique could potentially be used to analyze the molecular structure of this compound to gain insights into its stereochemistry and electronic configuration.

Chemical Reactions Analysis

The reactivity of nitrophenyl acetates with various nucleophiles has been kinetically investigated. For example, the reaction of p-nitrophenyl acetate with 6-substituted 2,4-diamino-1,3,5-triazines was studied, showing that the reaction rate could be expressed by a specific equation and that a Bronsted-type plot for the reaction gave a straight line . This suggests that this compound might also undergo nucleophilic substitution reactions, which could be kinetically characterized in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. For example, the chlorination of 4-chloro-2-methyl-6-nitrophenol resulted in the formation of acyclic carboxylic acids, and the mode of formation of these compounds was discussed . This indicates that chlorination and other halogenation reactions could affect the physical properties such as solubility and melting point of this compound.

Scientific Research Applications

Chromogenic Substrates for Esterases

Research has demonstrated the development of stable chromogenic substrates for esterases, crucial for detecting the catalytic activity of esterases, including those activating prodrugs in human cells. These substrates, designed to overcome the limitations of instability in aqueous solutions, could potentially be adapted or inspired by the structural elements of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate for specific applications (Levine et al., 2008).

Antihypertensive Agents

The synthesis and reactions of compounds, including thiosemicarbazides, triazoles, and Schiff bases derived from similar nitrophenyl compounds, have been explored for their potential as antihypertensive α-blocking agents. These studies could guide the application of this compound in the development of new therapeutic agents (Abdel-Wahab et al., 2008).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of hydrazones derived from similar nitrophenyl compounds have revealed potential applications in optical devices such as optical limiters and switches. This suggests that derivatives of this compound could also be explored for use in advanced optical technologies (Naseema et al., 2010).

Catalysis and Substrate Control

Research into the catalytic activity of cyclodextrins and their derivatives towards glycosides has shown significant potential in enzymatic catalysis. This area of study could benefit from the incorporation of this compound as a substrate or structural component for new catalytic systems (Fenger & Bols, 2010).

Electrochemical Sensing Platforms

The development of gold-copper alloy nanoparticles modified electrodes has been explored for the detection of nitro aromatic toxins, showcasing the utility of nitrophenyl compounds in environmental monitoring and pollution control. This suggests that derivatives like this compound could be utilized in the creation of advanced sensing platforms for detecting persistent organic pollutants (Shah et al., 2017).

properties

IUPAC Name |

methyl 2-(2,6-dichloro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)4-6-7(10)2-5(12(14)15)3-8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXKZLNFKXTYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)

![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)